molecular formula C13H10BrN3OS3 B285429 N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285429
M. Wt: 400.3 g/mol
InChI Key: ADSNNBQQZZRHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising effects in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that this compound may act by binding to the active site of enzymes, thereby inhibiting their activity. It has also been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. It has also been shown to induce apoptosis in cancer cells, which may be due to its effects on certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is to further study its potential as an anticancer agent, with a focus on its effects on specific types of cancer. Another direction is to investigate its effects on other enzymes and signaling pathways, which may provide insight into its mechanism of action. Additionally, further studies may be needed to optimize the synthesis of this compound and to investigate its safety and toxicity.

Synthesis Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been achieved through several methods. One such method involves the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in the presence of a coupling reagent. Another method involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl chloride in the presence of a base.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells.

properties

Molecular Formula

C13H10BrN3OS3

Molecular Weight

400.3 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H10BrN3OS3/c1-7-5-19-13(15-7)20-6-11(18)17-12-16-9-3-2-8(14)4-10(9)21-12/h2-5H,6H2,1H3,(H,16,17,18)

InChI Key

ADSNNBQQZZRHMH-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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